2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(4-chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(15)10(14)9(16)6-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNPBSMMMMRKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152297 | |
| Record name | 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1165935-96-5 | |
| Record name | 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1165935-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Example Procedure:
- Dissolve 4-chloro-2,5-difluorobenzene in dry THF.
- Add the boronic ester (pinacolborane derivative).
- Introduce Pd(PPh₃)₄ catalyst and K₂CO₃ as base.
- Heat under nitrogen at 90°C for 12–24 hours.
- Purify via column chromatography to obtain the boronate ester.
This method is well-documented for its high yields and functional group tolerance, especially with fluorinated aryl halides.
Direct Lithiation and Borylation
An alternative approach involves lithiation of the aryl halide followed by quenching with a boron reagent:
| Reaction Step | Details | References |
|---|---|---|
| Lithiation | Treat 4-chloro-2,5-difluorobenzene with n-Butyllithium (n-BuLi) at -78°C | , |
| Borylation | Add trimethylborate (B(OCH₃)₃) or pinacolborane derivatives | |
| Workup | Hydrolyze to form boronic acid or ester | , |
Example Procedure:
- Cool a solution of the aryl halide in dry THF to -78°C.
- Add n-BuLi dropwise, stirring for 1 hour.
- Add trimethylborate or pinacolborane.
- Warm to room temperature, then hydrolyze to isolate the boronate ester.
This method allows for regioselective borylation but requires careful control of reaction conditions.
Boronate Ester Formation from Organometallic Intermediates
Another synthesis involves preparing an organometallic intermediate, such as an aryl Grignard or aryllithium, followed by reaction with boron reagents:
| Reaction Step | Details | References |
|---|---|---|
| Preparation of Organometallic | React aryl halide with magnesium or lithium | , |
| Boronation | Add boron reagent, e.g., pinacolborane | , |
| Purification | Standard extraction and chromatography | , |
Specific Research Findings and Data
- A study detailed in the Organic Syntheses database describes a palladium-catalyzed Suzuki coupling of 4-chloro-2,5-difluorobenzene with a boronic ester, achieving yields exceeding 70% under optimized conditions (see).
- Research indicates that fluorinated aryl halides are compatible with these methods, although reaction times and temperatures may require adjustment due to electronic effects of fluorine substituents.
- The use of microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining high yields.
Notes on Reaction Conditions and Optimization
- Catalyst Loading: Typically 2–5 mol% of palladium catalyst.
- Temperature: Reactions generally proceed at 80–110°C.
- Solvent Choice: THF and dioxane are preferred for their solubility profiles.
- Purification: Column chromatography on silica gel with ethyl acetate/hexane mixtures to isolate pure boronate esters.
Summary Data Table
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Solvents: Tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) are frequently used solvents.
Bases: Potassium carbonate (K2CO3) and sodium hydroxide (NaOH) are typical bases used in these reactions.
Major Products
The major products formed from these reactions include biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Role as a Boron Reagent
Dioxaborolanes are known for their utility in organic synthesis as boron reagents. This compound can participate in cross-coupling reactions, a fundamental process in the formation of carbon-carbon bonds. The presence of the chloro and difluoro substituents enhances its reactivity compared to simpler boron compounds.
Table 1: Comparison of Dioxaborolanes in Cross-Coupling Reactions
| Compound Name | Yield (%) | Reaction Conditions |
|---|---|---|
| 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 | Pd-catalyzed reactions at 100°C |
| 4-Methylphenylboronic acid | 75 | Cu-catalyzed reactions at 80°C |
| Phenylboronic acid | 70 | Ni-catalyzed reactions at room temp |
The above table illustrates that the compound demonstrates superior yields in cross-coupling reactions under specific conditions.
Synthesis of Complex Organic Molecules
This dioxaborolane is also employed in the synthesis of complex organic molecules such as pharmaceuticals and agrochemicals. For instance, it has been utilized to synthesize derivatives of bioactive compounds through selective functionalization.
Medicinal Chemistry
The compound's ability to form stable complexes with various electrophiles makes it a valuable intermediate in medicinal chemistry. Its derivatives have been investigated for potential anti-cancer activities and as inhibitors for specific enzymes.
Case Study: Synthesis of Anticancer Agents
A recent study demonstrated the synthesis of a series of anticancer agents using this dioxaborolane as a key intermediate. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines.
Targeted Drug Delivery
Research indicates that compounds like this compound can be modified to enhance their solubility and bioavailability for targeted drug delivery systems. This is particularly relevant in designing prodrugs that release active pharmaceutical ingredients in specific tissues.
Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing boron-containing polymers with enhanced thermal and mechanical properties. These polymers are explored for applications in electronics and photonics.
Table 2: Properties of Boron-Containing Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Boron-modified polymer A | 250 | 50 |
| Boron-modified polymer B | 230 | 45 |
| Polyethylene (control) | 200 | 40 |
The data indicates that boron-modified polymers significantly improve thermal stability and mechanical strength compared to conventional polymers.
Photonic Applications
Research has shown that incorporating this dioxaborolane into photonic devices can enhance light-emitting properties due to the unique electronic characteristics imparted by the boron atom.
Mechanism of Action
The mechanism by which 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boron atom in the dioxaborolane ring interacts with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The aryl group from the boron compound is transferred to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related dioxaborolanes, focusing on substituent effects, synthetic yields, reactivity, and applications.
Structural and Electronic Effects
Key Observations :
- Electron-withdrawing groups (Cl, F) increase electrophilicity, enhancing reactivity in cross-couplings. For example, the target compound’s 3,5-difluoro groups likely accelerate transmetalation in Suzuki reactions compared to methyl-substituted analogs .
- Steric effects : Bulky substituents (e.g., cyclopropoxy in ) reduce reaction rates due to hindered access to the boron center .
Key Observations :
- Chlorination reactions (e.g., using N-chlorosuccinimide, NCS) achieve high yields (92% in ), whereas methyl-substituted analogs show lower yields (38% in ) due to competing side reactions.
- Methoxy groups () facilitate higher yields, likely due to reduced steric demand compared to halogens.
Key Observations :
- Halogenated dioxaborolanes (e.g., and ) are prevalent in anticancer drug development due to their ability to modulate bioactivity.
- Ethynyl-substituted derivatives () are valuable in materials science for constructing conjugated polymers.
Stability and Reactivity
- Hydrolytic Stability : Electron-withdrawing groups (Cl, F) reduce susceptibility to hydrolysis compared to electron-donating groups (CH₃, OCH₃) .
- Thermal Stability : Compounds with trifluoromethyl groups (e.g., ) exhibit higher thermal stability (predicted boiling point: 363°C) due to strong C-F bonds .
Biological Activity
The compound 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a dioxaborolane ring, which is significant for its reactivity and potential interactions in biological systems.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : The presence of halogen substituents (such as chlorine and fluorine) has been shown to enhance the antimicrobial properties of related compounds. For instance, studies have demonstrated that chlorinated and fluorinated aromatic compounds can exhibit increased insecticidal and fungicidal activities due to their ability to disrupt cellular processes in target organisms .
- Anticancer Potential : Compounds in the dioxaborolane class have been investigated for their ability to inhibit key signaling pathways involved in cancer progression. Specifically, the inhibition of the MAPK/ERK signaling pathway has been highlighted as a mechanism through which these compounds may exert anticancer effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have shown that modifications in the substituents on the aromatic ring significantly influence biological activity. For example:
| Compound | Substituent | Inhibitory Activity (%) |
|---|---|---|
| 14b | 2-CH₃ | 70 |
| 14o | 2,4-di-CH₃ | 50 |
| 14q | 3-Cl-2-CH₃ | 70 |
These findings suggest that specific substitutions can enhance or diminish the biological efficacy of related compounds .
Case Studies
- Insecticidal Activity : A study evaluating various substituted dioxaborolane derivatives found that those with fluorine and chlorine substitutions showed significant insecticidal activity against pests. The compound with a 4-chloro substituent demonstrated superior performance compared to others .
- Antitumor Activity : In vitro studies using cancer cell lines indicated that certain derivatives of dioxaborolane effectively inhibited cell proliferation by inducing apoptosis through the modulation of MAPK pathways. These results suggest potential therapeutic applications in oncology .
Toxicity and Safety
While exploring the biological activities of this compound, it is crucial to consider its toxicity profile. Preliminary data indicate acute toxicity upon ingestion and skin irritation upon contact. Safety assessments are necessary for any therapeutic application to mitigate risks associated with exposure .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Chloro-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be validated?
- Methodology : The compound is typically synthesized via Miyaura borylation, where halogenated precursors (e.g., 4-chloro-3,5-difluorobromobenzene) react with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Key parameters include inert atmosphere (N₂/Ar), anhydrous solvents (THF or DMSO), and temperatures of 80–100°C for 12–24 hours .
- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹¹B NMR (δ ~30 ppm for boronate esters). X-ray crystallography (e.g., single-crystal analysis as in ) can resolve structural ambiguities.
Q. How can substituent effects (Cl, F) on the phenyl ring influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Comparative kinetic studies using Suzuki-Miyaura reactions with aryl halides. Electron-withdrawing groups (Cl, F) enhance electrophilicity at the boron center, accelerating transmetallation. Monitor reaction rates via ¹H NMR or GC-MS under standardized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, 80°C) .
- Data :
| Substituent | Relative Rate (vs. H) |
|---|---|
| 4-Cl, 3,5-F | 2.3 ± 0.2 |
| 4-NO₂ | 3.1 ± 0.3 |
| 4-OMe | 0.5 ± 0.1 |
Advanced Research Questions
Q. What computational strategies can predict regioselectivity in reactions involving this boronate ester?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states for transmetallation and reductive elimination steps. ICReDD’s reaction path search methods (quantum chemistry + machine learning) can optimize catalytic systems by analyzing steric/electronic effects of substituents .
- Case Study : For Suzuki coupling with 2-bromopyridine, DFT reveals a 1.8 kcal/mol preference for coupling at the para-position due to reduced steric clash with the dioxaborolane ring .
Q. How does solvent polarity affect the stability of this boronate ester under catalytic conditions?
- Methodology : Accelerated stability studies in polar (DMSO, DMF) vs. nonpolar (toluene, THF) solvents. Monitor degradation via ¹¹B NMR and LC-MS. Hydrolytic stability is pH-dependent; use buffered aqueous-organic biphasic systems (e.g., NaHCO₃/THF) to minimize boronic acid formation .
- Data :
| Solvent | Half-life (25°C, 50% H₂O) |
|---|---|
| THF | >72 hours |
| DMSO | 12 hours |
| Toluene | >1 week |
Q. What spectroscopic techniques resolve contradictions in reported crystal structures of similar dioxaborolanes?
- Methodology : Synchrotron X-ray diffraction (e.g., 89 K data collection as in ) paired with Hirshfeld surface analysis to distinguish polymorphism. For example, discrepancies in C–B bond lengths (1.54 Å vs. 1.58 Å) arise from torsional strain in the dioxaborolane ring .
Contradictions in Literature
- Synthetic Yield Variability : Yields for Miyaura borylation range from 60–90% in literature. This stems from trace moisture deactivating catalysts; rigorous drying of B₂pin₂ (e.g., molecular sieves) and substrates improves reproducibility .
- Catalyst Selection : Pd(dppf)Cl₂ vs. Pd(OAc)₂ with SPhos ligands—discrepant reports on efficiency (TOF 500 vs. 300 h⁻¹) correlate with substrate solubility in coordinating solvents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
